molecular formula C20H21NO3 B1293309 3'-Azetidinomethyl-2-carboethoxybenzophenone CAS No. 898771-45-4

3'-Azetidinomethyl-2-carboethoxybenzophenone

Cat. No. B1293309
CAS RN: 898771-45-4
M. Wt: 323.4 g/mol
InChI Key: NOMYNSBGVWAJMS-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Azetidinomethyl-2-carboethoxybenzophenone, is not directly mentioned in the provided papers. However, the papers do discuss various azetidinone derivatives, which are structurally related to the compound . Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have significant biological activities, including antibacterial and antitumor properties .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest due to their biological significance. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones was achieved through structure-activity relationship studies, leading to the discovery of potent antiproliferative compounds . Another study involved the synthesis of N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones via the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidinone synthesis, which may be applicable to the synthesis of 3'-Azetidinomethyl-2-carboethoxybenzophenone.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives plays a crucial role in their biological activity. X-ray crystallography studies have indicated that the torsional angle between the phenyl rings in the azetidinone compounds is important for their antiproliferative activity . This suggests that the molecular structure of 3'-Azetidinomethyl-2-carboethoxybenzophenone would also be critical in determining its biological efficacy.

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions that are essential for their biological function. For example, the transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride migration during vacuum distillation has been reported . This type of chemical reactivity could be relevant to the study of 3'-Azetidinomethyl-2-carboethoxybenzophenone, as it may undergo similar transformations that affect its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The compounds discussed in the papers exhibit a range of activities, including inhibition of tubulin polymerization, disruption of microtubular structures, and induction of G2/M arrest and apoptosis in cancer cells . Additionally, the antibacterial activity of azetidinone derivatives against various bacterial pathogens has been evaluated, with some compounds showing marginal activity . These properties are likely to be shared by 3'-Azetidinomethyl-2-carboethoxybenzophenone, given its structural similarity to the compounds studied.

properties

IUPAC Name

ethyl 2-[3-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-4-3-9-17(18)19(22)16-8-5-7-15(13-16)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMYNSBGVWAJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643245
Record name Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-carboethoxybenzophenone

CAS RN

898771-45-4
Record name Ethyl 2-[3-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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